Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid
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Overview
Description
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid: is a chemical compound with a complex structure that includes a tert-butyl group, an azetidine ring, and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes may include:
Nucleophilic substitution reactions: to form the azetidine ring.
Protection and deprotection steps: to ensure the correct functional groups are present.
Esterification reactions: to introduce the tert-butyl ester group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the azetidine ring.
Substitution: Replacement of the trifluoroacetic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of various substituted azetidine compounds.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, inhibiting or activating biological processes.
Comparison with Similar Compounds
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Uniqueness: This compound is unique due to its specific structural features, such as the trifluoroacetic acid group, which can impart different chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.C2HF3O2/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4;3-2(4,5)1(6)7/h7-8H,5-6,12H2,1-4H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFMYFROSDLMMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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